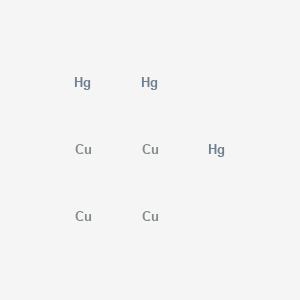![molecular formula C10H17BrSi B14356658 (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane CAS No. 90426-17-8](/img/structure/B14356658.png)
(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane: is a specialized organosilicon compound It features a bicyclic heptene structure with a bromine atom and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromobicyclo[320]hept-6-en-6-yl)(trimethyl)silane typically involves the reaction of a bicyclo[32One common method involves the use of bromine (Br2) or N-bromosuccinimide (NBS) for the bromination step, and trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine for the silylation step .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The bicyclic structure can be subjected to oxidation or reduction reactions to modify the functional groups or the degree of saturation in the ring system.
Cross-Coupling Reactions: The trimethylsilyl group can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alcohols or amines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trimethylsilyl groups. The bromine atom can act as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
(7-Chlorobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane: Similar structure but with a chlorine atom instead of bromine.
(7-Iodobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane: Similar structure but with an iodine atom instead of bromine.
(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(triethyl)silane: Similar structure but with a triethylsilyl group instead of trimethylsilyl.
Uniqueness: The uniqueness of (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane lies in its specific combination of a bromine atom and a trimethylsilyl group, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Properties
CAS No. |
90426-17-8 |
|---|---|
Molecular Formula |
C10H17BrSi |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(7-bromo-6-bicyclo[3.2.0]hept-6-enyl)-trimethylsilane |
InChI |
InChI=1S/C10H17BrSi/c1-12(2,3)10-8-6-4-5-7(8)9(10)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
ZNPKNPPTQOTTFY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C2C1CCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
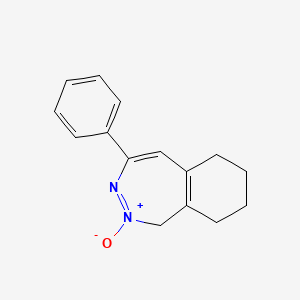
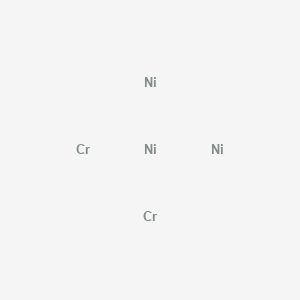

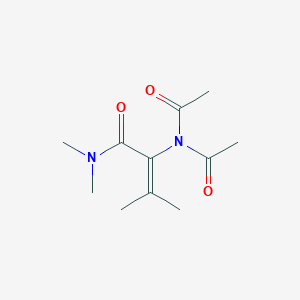
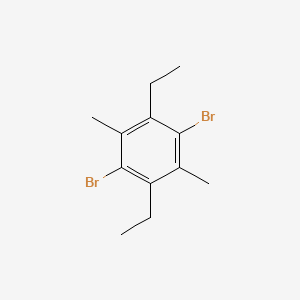

![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
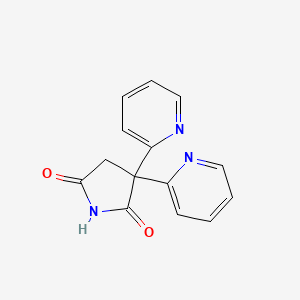
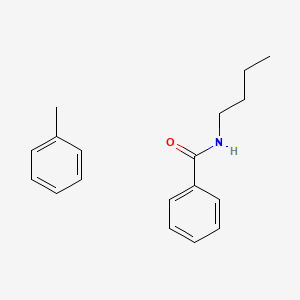
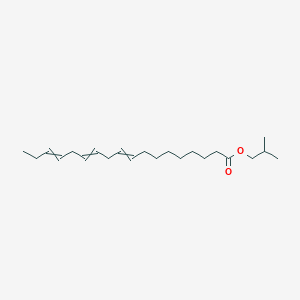
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
